molecular formula C12H16O2 B3051923 2-(2,3,5,6-Tetramethylphenyl)acetic acid CAS No. 37051-68-6

2-(2,3,5,6-Tetramethylphenyl)acetic acid

Cat. No.: B3051923
CAS No.: 37051-68-6
M. Wt: 192.25 g/mol
InChI Key: CJALGXCLNXAAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5,6-Tetramethylphenyl)acetic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,3,5,6-tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetramethylphenyl)acetic acid typically involves the alkylation of acetic acid derivatives with 2,3,5,6-tetramethylbenzyl halides. One common method includes the reaction of 2,3,5,6-tetramethylbenzyl chloride with sodium acetate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

2,3,5,6-Tetramethylbenzyl chloride+Sodium acetate2-(2,3,5,6-Tetramethylphenyl)acetic acid+Sodium chloride\text{2,3,5,6-Tetramethylbenzyl chloride} + \text{Sodium acetate} \rightarrow \text{this compound} + \text{Sodium chloride} 2,3,5,6-Tetramethylbenzyl chloride+Sodium acetate→2-(2,3,5,6-Tetramethylphenyl)acetic acid+Sodium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetramethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(2,3,5,6-tetramethylphenyl)ketone or 2-(2,3,5,6-tetramethylphenyl)carboxylic acid.

    Reduction: Formation of 2-(2,3,5,6-tetramethylphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(2,3,5,6-Tetramethylphenyl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetramethylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4,5-Tetramethylphenyl)acetic acid
  • 2-(2,4,5,6-Tetramethylphenyl)acetic acid
  • 2-(2,3,5,6-Tetramethylphenyl)propionic acid

Uniqueness

2-(2,3,5,6-Tetramethylphenyl)acetic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.

Properties

CAS No.

37051-68-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,3,5,6-tetramethylphenyl)acetic acid

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14/h5H,6H2,1-4H3,(H,13,14)

InChI Key

CJALGXCLNXAAAC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)CC(=O)O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=O)O)C)C

Origin of Product

United States

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